N-Methyl-1-pentanamine-d3 Hydrochloride

Description

N-Methyl-1-pentanamine-d3 Hydrochloride is a deuterated tertiary amine hydrochloride featuring a linear aliphatic pentyl chain, a methyl group substituted with three deuterium atoms (CD₃) at the nitrogen, and a hydrochloride counterion. The isotopic labeling (d3) enhances its molecular weight slightly compared to the non-deuterated form, making it particularly valuable as an internal standard in mass spectrometry (MS)-based analytical workflows. Its primary applications lie in pharmacokinetic studies and quantitative analysis, where isotopic differentiation ensures minimal interference with non-deuterated analytes during detection .

Properties

Molecular Formula |

C₆H₁₃D₃ClN |

|---|---|

Molecular Weight |

140.67 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methyl-1-pentanamine-d3 Hydrochloride with structurally related amine hydrochlorides, emphasizing molecular features, applications, and analytical methodologies.

Structural and Functional Differences

This compound Structure: Linear aliphatic chain (C₅), deuterated N-methyl group (CD₃). Key Feature: Isotopic labeling for analytical specificity. Application: Internal standard in LC-MS/GC-MS for quantifying non-deuterated analogs.

N-Methyl-1-phenylethanamine Hydrochloride Structure: Phenyl-substituted ethylamine backbone with N-methylation. Application: Pharmaceutical intermediate or stimulant candidate .

Memantine Hydrochloride

- Structure : Adamantane-derived bulky tertiary amine.

- Key Feature : Rigid polycyclic structure enables NMDA receptor antagonism.

- Application : Alzheimer’s disease treatment; analyzed via UV-spectrophotometry .

Chlorphenoxamine Hydrochloride Structure: Diphenhydramine analog with a chlorine substituent. Key Feature: Anticholinergic and antihistaminic properties. Application: Parkinson’s disease symptom management; stability assessed via HPLC .

Dosulepin Hydrochloride Structure: Tricyclic dibenzothiepine core. Key Feature: Dual serotonin-norepinephrine reuptake inhibition. Application: Tricyclic antidepressant; quantified via RP-HPLC .

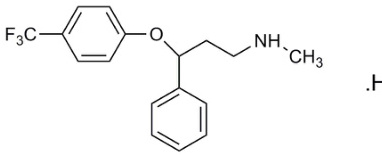

Fluoxetine Hydrochloride

- Structure : Aromatic ether with trifluoromethyl group.

- Key Feature : Selective serotonin reuptake inhibition (SSRI).

- Application : Major antidepressant; analyzed via spectrophotometry .

Physicochemical and Analytical Comparison

Research Findings

- Deuterated Compounds in Analytics: N-Methyl-1-pentanamine-d3 HCl’s isotopic labeling reduces signal overlap in MS, improving quantification accuracy for non-deuterated amines in biological matrices .

- Structural Impact on Bioactivity : Bulky substituents (e.g., memantine’s adamantane) enhance receptor selectivity, while linear chains (e.g., pentanamine derivatives) favor metabolic stability .

- Analytical Methodologies : HPLC dominates for polar amines (e.g., dosulepin), whereas spectrophotometry suits aromatic systems (e.g., fluoxetine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.